PEG4 Spacer Length: Empirical Standard for Ternary Complex Optimization
The 4-unit PEG spacer (PEG4) in Propanol-PEG4-CH2OH provides a specific spatial separation that has emerged as an empirical standard in PROTAC design. This specific atom count (linker plus propyl arms) has been repeatedly associated with optimal degradation potency in structure-activity relationship studies [1]. While no direct head-to-head comparison is available for this exact compound, a general class-level inference can be drawn: In a study of MK-5108-derived PROTACs targeting AURKA, a PROTAC utilizing a linker with a specific atom count and flexibility profile achieved a DC50 of 3.9 nM and a Dmax of 89% at 24 hours [2]. This demonstrates that linker geometry is not a passive variable but a key determinant of degradation potency.
| Evidence Dimension | Linker length and geometry |
|---|---|
| Target Compound Data | PEG4 core with 3-carbon propyl arms; total extended atom count contributes to specific spatial separation. |
| Comparator Or Baseline | Variable-length PEG linkers (e.g., PEG2, PEG6) in published PROTAC studies. |
| Quantified Difference | Reported DC50 values vary from low nM to >1 µM depending on linker length; optimal length is system-dependent. |
| Conditions | AURKA-targeting PROTACs in cellular degradation assays. |
Why This Matters
This establishes that the PEG4 spacer length is not arbitrary but is a frequently selected empirical standard, and using Propanol-PEG4-CH2OH allows researchers to align with this established SAR landscape.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Published 2025-10-17. Retrieved from https://ptc.bocsci.com/resources/peg4-peg6-peg8-gold-standard-linkers-in-targeted-protein-degradation.html View Source
- [2] ProteomeXchange Dataset PXD040391. Structure-activity relationship (SAR) study of MK-5108-derived PROTACs against AURKA. Retrieved from https://proteomecentral.proteomexchange.org/cgi/GetDataset?ID=PXD040391-3 View Source
